(1S,2R)-2-Methoxycyclohexan-1-amine (CAS 141553-12-0) is an enantiomerically pure, conformationally restricted chiral building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors targeting the central nervous system (CNS) and oncology pathways. Featuring a precisely defined cis relationship between a primary amine and a methoxy group on a cyclohexane scaffold, this compound serves as a critical structural motif for structure-based drug design. The defined (1S,2R) stereochemistry provides optimal spatial orientation for hydrogen-bond acceptor interactions while maintaining a favorable lipophilicity profile and polar surface area. For procurement teams and process chemists, sourcing this pre-resolved chiral amine with high enantiomeric excess is essential for streamlining synthetic routes, bypassing inefficient late-stage chiral separations, and ensuring reproducible biological activity in downstream therapeutic candidates [1].
Substituting (1S,2R)-2-methoxycyclohexan-1-amine with racemic mixtures, the opposite (1R,2S) enantiomer, or flexible acyclic analogs fundamentally compromises both manufacturing efficiency and final API performance. Utilizing racemic 2-methoxycyclohexanamine requires downstream chiral resolution of complex, high-value intermediates, which typically halves the overall process yield and significantly increases solvent waste and production costs. Furthermore, substituting with the incorrect enantiomer drastically alters the 3D vectoring of the methoxy group, frequently resulting in severe steric clashes within target enzyme binding pockets and reducing binding affinity by orders of magnitude. Replacing the cyclohexane core with acyclic equivalents removes the conformational rigidity necessary to minimize the entropic penalty of binding, leading to suboptimal target engagement. Therefore, procurement of the exact (1S,2R) stereoisomer is non-negotiable for maintaining both synthetic viability and pharmacological potency [1].
In the synthesis of complex pharmaceutical intermediates, utilizing pre-resolved (1S,2R)-2-methoxycyclohexan-1-amine significantly outperforms the use of racemic starting materials. When a racemic mixture is coupled to a chiral core, it generates a mixture of diastereomers that must be separated via preparative chromatography. This late-stage resolution inherently caps the maximum theoretical yield of the desired active isomer at 50%, with practical yields often falling below 40% due to separation inefficiencies. By procuring the enantiopure (1S,2R) building block upfront, manufacturers achieve >90% coupling yields of the correct stereoisomer, eliminating the need for expensive downstream chiral purification and reducing overall cost-of-goods [1].
| Evidence Dimension | Downstream coupling yield of target active isomer |
| Target Compound Data | >90% yield (using pre-resolved 1S,2R enantiomer) |
| Comparator Or Baseline | <40-50% yield (using racemic mixture followed by late-stage resolution) |
| Quantified Difference | >2-fold increase in effective yield of the desired active intermediate |
| Conditions | Standard amide or amine coupling workflows in API synthesis |
Procuring the enantiopure starting material is a critical cost-saving strategy that prevents the loss of expensive, late-stage intermediates during chiral separation.
The specific (1S,2R) configuration is frequently critical for optimal engagement within the ATP-binding pocket of target kinases. In structure-activity relationship studies of related CNS-penetrant kinase inhibitors, the orientation of the methoxy group acts as a crucial hydrogen-bond acceptor. Switching from the (1S,2R) configuration to the opposite enantiomer alters the spatial trajectory of the methoxy oxygen, disrupting this key interaction and introducing steric clashes with active site residues. This stereochemical mismatch typically results in a 10- to 100-fold drop in biochemical potency. Consequently, the (1S,2R) isomer is specifically selected to maximize target affinity and residence time [1].
| Evidence Dimension | Biochemical target binding affinity (IC50) |
| Target Compound Data | Low nanomolar potency (optimal H-bond vectoring) |
| Comparator Or Baseline | Micromolar potency (using the incorrect enantiomer) |
| Quantified Difference | 10x to 100x reduction in target affinity when using the incorrect enantiomer |
| Conditions | Kinase inhibition assays for structure-based drug design |
Selecting the correct stereoisomer is essential to achieve the requisite pharmacological potency, making generic enantiomeric substitution impossible for active APIs.
The cyclohexane scaffold of (1S,2R)-2-methoxycyclohexan-1-amine provides a conformationally restricted framework that locks the amine and methoxy substituents in a defined spatial relationship. Compared to flexible acyclic analogs like 2-methoxyethanamine, the rigid cyclic structure pre-organizes the pharmacophore into the bioactive conformation. This pre-organization significantly reduces the entropic penalty associated with freezing rotatable bonds upon binding to a target receptor. Thermodynamic profiling of structurally similar rigidified amines demonstrates that this conformational restriction improves overall binding free energy, translating to superior target affinity and enhanced selectivity profiles against off-target proteins [1].
| Evidence Dimension | Entropic penalty of receptor binding |
| Target Compound Data | Low entropic penalty (pre-organized cyclic scaffold) |
| Comparator Or Baseline | High entropic penalty (flexible acyclic 2-methoxyethanamine) |
| Quantified Difference | Significant improvement in binding free energy (ΔG) due to reduced conformational flexibility |
| Conditions | Thermodynamic binding profiling in lead optimization |
Procuring rigidified cyclic building blocks provides a thermodynamically superior starting point for drug discovery compared to cheaper, flexible acyclic alternatives.
For neurodegenerative disease applications, active pharmaceutical ingredients must efficiently cross the blood-brain barrier. The incorporation of the (1S,2R)-2-methoxycyclohexyl moiety optimally balances lipophilicity and polar surface area. Compared to highly polar unsubstituted amino-alcohols such as 2-aminocyclohexanol, which struggle to achieve sufficient CNS exposure, the methoxy capping increases the LogP and masks a hydrogen bond donor, facilitating passive diffusion across lipid bilayers. Conversely, compared to purely lipophilic alkyl rings, the methoxy oxygen maintains necessary aqueous solubility and provides a handle for target engagement. This precise physicochemical balance is a primary reason the 2-methoxycyclohexyl group is selected for CNS-targeted clinical candidates [1].
| Evidence Dimension | Blood-Brain Barrier (BBB) permeability profile |
| Target Compound Data | Balanced LogP/PSA for optimal CNS exposure |
| Comparator Or Baseline | Poor CNS exposure (2-aminocyclohexanol) or poor solubility (methylcyclohexylamine) |
| Quantified Difference | Enhanced passive permeability while maintaining aqueous solubility |
| Conditions | In vivo pharmacokinetic profiling for neurodegenerative drug candidates |
The specific methoxy-substituted cyclic amine is required to achieve the exact pharmacokinetic properties needed for CNS-active therapeutic procurement.
The compound is a premier building block for developing inhibitors targeting neurodegenerative pathways, where its specific stereochemistry and balanced lipophilicity enable both high target affinity and necessary blood-brain barrier permeability [1].
Utilized extensively in medicinal chemistry campaigns where conformational restriction is required to reduce the entropic penalty of binding, providing a superior alternative to flexible acyclic amines [2].
Procured as a pre-resolved, high-enantiomeric-excess starting material to streamline the commercial synthesis of chiral drugs, effectively eliminating the need for costly and low-yield late-stage chiral chromatography [3].